molecular formula C12H14N2O B11896324 ((2-Methoxynaphthalen-1-yl)methyl)hydrazine CAS No. 887592-83-8

((2-Methoxynaphthalen-1-yl)methyl)hydrazine

Cat. No.: B11896324
CAS No.: 887592-83-8
M. Wt: 202.25 g/mol
InChI Key: MTYBDMNFONVFFR-UHFFFAOYSA-N
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Properties

CAS No.

887592-83-8

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(2-methoxynaphthalen-1-yl)methylhydrazine

InChI

InChI=1S/C12H14N2O/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13/h2-7,14H,8,13H2,1H3

InChI Key

MTYBDMNFONVFFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 2-methoxynaphthalene with hydrazine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which combines a methoxynaphthalene moiety with a hydrazine group. Its molecular formula is C12H13N2O, and it has a molecular weight of approximately 218.26 g/mol. The structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for targeted therapeutic applications.

Anticancer Properties

Research indicates that ((2-Methoxynaphthalen-1-yl)methyl)hydrazine exhibits significant biological activity, particularly in cancer research. Its mechanism of action involves forming covalent bonds with nucleophilic sites on DNA and proteins, leading to the inhibition of cellular processes and potential cytotoxic effects. These interactions suggest that the compound may disrupt normal cellular functions, making it a candidate for further studies aimed at understanding its anticancer properties .

Synthesis and Reactivity

The synthesis of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine typically follows a multi-step process involving the reaction of appropriate precursors under controlled conditions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The compound's unique reactivity profile allows it to participate in various chemical transformations, making it versatile for further modifications .

Comparative Analysis of Related Compounds

To better understand the unique features of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine, it is helpful to compare it with related compounds. Below is a table summarizing some notable derivatives:

Compound NameStructureUnique Features
[(2-Methoxynaphthalen-1-yl)ethynyl]phenylbenzenesulfonamideC18H17NCombines naphthalene with a sulfonamide group, enhancing solubility and bioactivity.
5-amino-N' -((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazideC13H14N4O3Incorporates an isoxazole ring which may enhance biological activity against specific targets.
2,4-diamino-N' -((2-methoxy-naphthalene-1-yl)methylene)pyrimidine-5-carbohydrazideC13H14N6O3Features a pyrimidine structure that may offer distinct pharmacological properties compared to hydrazines.

Case Studies and Research Findings

Several studies have investigated the biological activities of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine:

  • In Vitro Studies : Research has demonstrated that this compound induces apoptosis in various cancer cell lines through its interaction with cellular proteins involved in apoptosis pathways .
  • In Vivo Models : Animal studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that ((2-Methoxynaphthalen-1-yl)methyl)hydrazine activates specific signaling pathways associated with cell cycle regulation and DNA damage response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((2-Methoxynaphthalen-1-yl)methyl)hydrazine include:

Uniqueness

((2-Methoxynaphthalen-1-yl)methyl)hydrazine is unique due to its specific structural features, such as the presence of both a methoxy group and a hydrazine group on the naphthalene ring.

Biological Activity

((2-Methoxynaphthalen-1-yl)methyl)hydrazine, a compound derived from naphthalene and hydrazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The chemical structure of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine can be represented as follows:

C12H13N3\text{C}_{12}\text{H}_{13}\text{N}_3

This structure features a methoxynaphthalene moiety linked to a hydrazine group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine include:

  • Anticancer Activity : Several studies have reported its efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities.
  • Mechanisms of Action : It may induce apoptosis in cancer cells and inhibit cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine derivatives. For instance, a series of hydrazone derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). One derivative exhibited significant anti-proliferative activity, leading to cell cycle arrest and apoptosis through the cleavage of PARP (Poly (ADP-ribose) polymerase) .

Table 1: Anticancer Activity of Hydrazone Derivatives

CompoundCell LineIC50 (µM)Mechanism
9hA54910.5PARP cleavage, apoptosis
9uHepG212.3Cell cycle arrest
9kMCF-715.0Apoptosis induction

The mechanisms by which ((2-Methoxynaphthalen-1-yl)methyl)hydrazine exerts its anticancer effects include:

  • Induction of Apoptosis : Compounds derived from this structure have been shown to upregulate Nur77 expression, leading to nuclear export and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that these compounds can block the cell cycle at the G2/M phase, preventing further cell division and promoting cell death .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that certain derivatives significantly inhibited tumor growth in xenograft models .

Antimicrobial Activity

In addition to anticancer properties, ((2-Methoxynaphthalen-1-yl)methyl)hydrazine has shown promising antimicrobial activity. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Case Studies

A notable study involved the synthesis of various hydrazone derivatives based on ((2-Methoxynaphthalen-1-yl)methyl)hydrazine. These compounds were tested for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the hydrazone structure could enhance biological activity, suggesting a structure-activity relationship that warrants further investigation .

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